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Compound of Interest

Compound Name: N,5-Dimethyl-2-nitroaniline

CAS No.: 65081-42-7

Cat. No.: B1600609

Get Quote

N,5-Dimethyl-2-nitroaniline is an aromatic compound featuring a benzene ring substituted

with three key functional groups: a tertiary amine (N-methyl), a methyl group, and a nitro group.

The relative positions of these groups—particularly the electron-donating dimethylamino group

and the strongly electron-withdrawing nitro group—create a unique electronic environment that

profoundly influences its spectroscopic signature. Understanding this signature is critical for

confirming its identity in a synthesis reaction, assessing its purity, and predicting its reactivity.

This guide will systematically dissect the Infrared (IR), Nuclear Magnetic Resonance (¹H and

¹³C NMR), and Mass Spectrometry (MS) data expected for this compound. Each section will

present a self-validating protocol, ensuring that the described methodology provides a robust

and reproducible analysis.

Caption: Molecular Structure of N,5-Dimethyl-2-nitroaniline.
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Expertise & Experience: IR spectroscopy is the first line of analysis for confirming the presence

of key functional groups. For N,5-Dimethyl-2-nitroaniline, our primary targets are the nitro

group (NO₂) vibrations and the various C-H and C-N bonds. The absence of an N-H stretch

(typically ~3300-3500 cm⁻¹) is a crucial piece of evidence confirming the tertiary nature of the

amine. The energy of the NO₂ stretches is particularly informative, as it can be influenced by

conjugation with the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Sample Preparation: Place a small, solid sample (approx. 1-2 mg) of N,5-Dimethyl-2-
nitroaniline directly onto the ATR crystal (e.g., diamond or germanium). No further

preparation is needed, which minimizes sample manipulation and potential contamination.

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Scan Range: 4000–400 cm⁻¹

Resolution: 4 cm⁻¹

Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-

validating step to subtract atmospheric H₂O and CO₂ absorptions.

Apply pressure to the sample using the instrument's anvil to ensure good contact with the

crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background.

Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.

Data Presentation & Interpretation
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
Expertise & Experience: NMR is the most powerful technique for unambiguous structure

elucidation. For this molecule, ¹H NMR will confirm the number and connectivity of protons,

while ¹³C NMR will identify all unique carbon environments. The chemical shifts are highly

predictable based on the electron-donating and -withdrawing effects of the substituents. The

ortho nitro group will strongly deshield adjacent protons and carbons, while the para

dimethylamino group will shield its corresponding positions.

Experimental Protocol: ¹H and ¹³C NMR

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600609#spectral-analysis-of-n-5-dimethyl-2-
nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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